molecular formula C28H28N4O9 B12696724 Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid CAS No. 71799-53-6

Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid

Cat. No.: B12696724
CAS No.: 71799-53-6
M. Wt: 564.5 g/mol
InChI Key: LXNZFRYTTOTXPM-UHFFFAOYSA-N
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Description

Properties

CAS No.

71799-53-6

Molecular Formula

C28H28N4O9

Molecular Weight

564.5 g/mol

IUPAC Name

benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid

InChI

InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2

InChI Key

LXNZFRYTTOTXPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-naphthalenetetracarboxylic acid involves the chlorination and oxidation of pyrene . The reaction products with 4-ethoxy-1,2-benzenediamine and o-phenylenediamine are typically prepared through a series of condensation reactions under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Naphthalenetetracarboxylic acid and its reaction products undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Organic Synthesis

Benzene-1,2-diamine and its derivatives are crucial intermediates in organic synthesis. They are often utilized to produce various chemical compounds including:

  • Benzimidazoles : The synthesis of N-arylbenzene-1,2-diamines can lead to the formation of benzimidazole derivatives through reactions involving azobenzenes and hydrazobenzenes. This method is notable for its efficiency and the ability to produce multiple products in a single reaction step .
  • Dyes and Pigments : Naphthalene-1,4,5,8-tetracarboxylic acid serves as an important precursor for the synthesis of dyes and pigments. Its derivatives are utilized in the manufacturing of high-performance colorants used in textiles and plastics .

Materials Science

The unique properties of naphthalene derivatives make them valuable in materials science:

  • Polymer Chemistry : Naphthalene-1,4,5,8-tetracarboxylic acid is often used in the production of polyimides and other high-performance polymers due to its thermal stability and mechanical strength. These polymers find applications in electronics and aerospace industries .
  • Organic Electronics : Compounds derived from benzene-1,2-diamine have shown promise in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics due to their semiconducting properties .

Catalysis

Benzene-1,2-diamine derivatives have been explored as catalysts in various chemical reactions:

  • Organocatalysts : Research has demonstrated that benzenediamine-derived bifunctional organocatalysts exhibit significant catalytic activity in several reactions including the reduction of nitro compounds. These catalysts are favored for their environmentally friendly nature compared to traditional metal catalysts .

Case Study 1: Synthesis of Benzimidazoles

A study reported the photoreduction of azobenzenes to hydrazobenzenes followed by transformation into N-phenylbenzene-1,2-diamines. This method showcased a one-pot synthesis approach that is both efficient and sustainable .

Case Study 2: Production of High-performance Polymers

Research on naphthalene-based polyimides highlighted their application in high-temperature environments due to their exceptional thermal stability. These polymers are critical for aerospace applications where materials must withstand extreme conditions .

Mechanism of Action

The mechanism of action of 1,4,5,8-naphthalenetetracarboxylic acid and its reaction products involves interactions with various molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer reactions, making it useful in applications like organic electronics. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Benzene-1,2-diamine

Benzene-1,2-diamine (C₆H₈N₂) is an aromatic diamine with two amine groups at the 1,2-positions of the benzene ring. It serves as a precursor in organic synthesis, particularly for heterocyclic compounds and dyes. For example, it reacts with naphthalene-1,4,5,8-tetracarboxylic acid to synthesize Vat Red 14, a dye with cis/trans isomerism . Its reactivity stems from the electron-donating amino groups, enabling nucleophilic substitution and coordination chemistry.

4-Ethoxybenzene-1,2-diamine

4-Ethoxybenzene-1,2-diamine (C₈H₁₂N₂O) is a substituted derivative of benzene-1,2-diamine, featuring an ethoxy (-OCH₂CH₃) group at the 4-position. This substituent enhances solubility in organic solvents and modifies electronic properties, making it useful in ligand design and specialty polymers.

Naphthalene-1,4,5,8-tetracarboxylic Acid

Naphthalene-1,4,5,8-tetracarboxylic acid (C₁₄H₈O₈, CAS 128-97-2) is a polycarboxylic acid with four carboxyl groups symmetrically positioned on a naphthalene core. It is often utilized in its dianhydride form (CAS 81-30-1), which exhibits high thermal stability and reactivity. Key applications include:

  • Lubricants : Derivatives like tetrabutyl esters reduce friction coefficients and enhance oxidation resistance .
  • Semiconductors : Polyimides derived from this acid serve as n-type semiconductors in organic field-effect transistors (OFETs) due to their electron-deficient aromatic system .
  • Dyes: It participates in condensation reactions with diamines to form anthraquinone-based dyes .

Comparative Analysis

Structural and Functional Differences

Property Benzene-1,2-diamine 4-Ethoxybenzene-1,2-diamine Naphthalene-1,4,5,8-tetracarboxylic Acid
Molecular Formula C₆H₈N₂ C₈H₁₂N₂O C₁₄H₈O₈
Key Functional Groups -NH₂ (×2) -NH₂ (×2), -OCH₂CH₃ -COOH (×4)
Solubility Moderate in polar solvents Enhanced in organic solvents Low in water; soluble in polar aprotic solvents (e.g., DMF)
Reactivity Nucleophilic substitution, coordination Similar to benzene-1,2-diamine with steric/electronic modulation Condensation (anhydride formation), chelation

Research Findings and Data Tables

Key Physicochemical Data

Parameter Benzene-1,2-diamine 4-Ethoxybenzene-1,2-diamine Naphthalene-1,4,5,8-tetracarboxylic Acid
Molecular Weight 108.14 g/mol 152.20 g/mol 304.21 g/mol
Melting Point ~100–110°C Not available >300°C (dianhydride)
CAS Number Not explicitly listed Not explicitly listed 128-97-2 (acid), 81-30-1 (dianhydride)

Biological Activity

The compound comprising Benzene-1,2-diamine , 4-ethoxybenzene-1,2-diamine , and naphthalene-1,4,5,8-tetracarboxylic acid exhibits a range of biological activities due to its structural components. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity.

Structural Overview

  • Benzene-1,2-diamine (o-phenylenediamine) :
    • A well-known aromatic amine used in dye manufacturing and organic synthesis.
    • Exhibits properties such as antioxidant activity and potential anti-cancer effects.
  • 4-Ethoxybenzene-1,2-diamine :
    • A derivative that may enhance the biological activity of the parent diamine through structural modifications.
  • Naphthalene-1,4,5,8-tetracarboxylic acid :
    • Known for its applications in organic electronics and as a building block in various chemical syntheses.
    • Its carboxylic acid groups can participate in hydrogen bonding and metal coordination.

Antiviral Activity

A notable study highlighted the antiviral potential of a related compound, bis-thiadiazolbenzene-1,2-diamine , which effectively inhibited HIV replication by chelating zinc ions from the viral nucleocapsid protein. This mechanism suggests that similar structural motifs in our compound may confer antiviral properties by disrupting critical viral functions .

Antioxidant Properties

Research indicates that compounds containing benzene-diamine structures often exhibit significant antioxidant activities. For instance, derivatives of benzene-1,2-diamine have shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Potential

The benzimidazole derivatives synthesized from benzene-1,2-diamine have demonstrated promising anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways .

Case Study 1: Antiviral Efficacy

In a controlled study involving MT-4 cells infected with HIV-1 and HIV-2, compounds derived from benzene-1,2-diamine demonstrated significant inhibition of viral replication. The cytotoxicity was assessed alongside antiviral activity to ensure safety profiles were maintained .

Case Study 2: Antioxidant Activity

A series of experiments evaluated the antioxidant capacity of various benzene-diamine derivatives. The results indicated that certain modifications to the benzene ring enhanced radical scavenging ability significantly compared to unmodified counterparts .

Data Tables

Compound NameBiological ActivityReference
Benzene-1,2-diamineAntioxidant
4-Ethoxybenzene-1,2-diaminePotential anticancer
Naphthalene-1,4,5,8-tetracarboxylic acidMetal chelation
Bis-thiadiazolbenzene-1,2-diamineInhibition of HIV replication

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